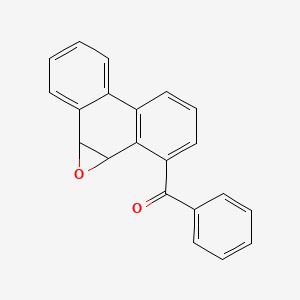
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane group.
Métodos De Preparación
The synthesis of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone typically involves multiple steps, starting with the preparation of the phenanthrene core. The oxirane group is introduced through an epoxidation reaction, which involves the addition of an oxygen atom to a carbon-carbon double bond. This can be achieved using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .
Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high yields and purity .
Análisis De Reacciones Químicas
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common reagents for these reactions include peracids for oxidation, metal hydrides for reduction, and halogens or nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone include other oxirane-containing aromatic compounds and polycyclic aromatic hydrocarbons. These compounds share structural features such as multiple aromatic rings and reactive oxirane groups. this compound is unique in its specific arrangement of these features, which influences its reactivity and applications .
Some similar compounds include:
- 9,10-epoxy-9,10-dihydrophenanthrene
- Phenanthrene-9,10-oxide
- Other oxirane derivatives of polycyclic aromatic hydrocarbons .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in industry and academia.
Propiedades
Número CAS |
86568-52-7 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1a,9b-dihydrophenanthro[9,10-b]oxiren-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O2/c22-19(13-7-2-1-3-8-13)17-12-6-11-15-14-9-4-5-10-16(14)20-21(23-20)18(15)17/h1-12,20-21H |
Clave InChI |
XEUKFOSZNNSIES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C4C(O4)C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


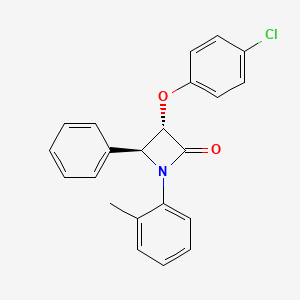
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

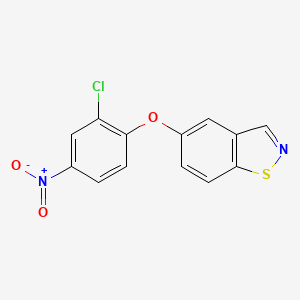
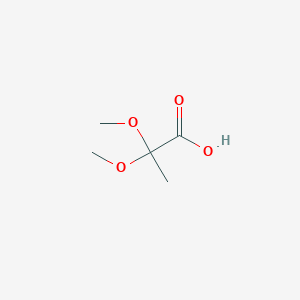
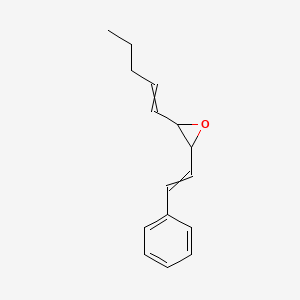
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
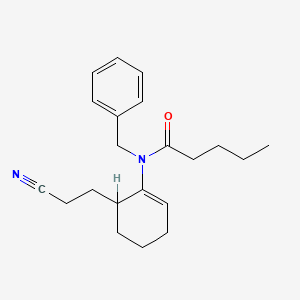
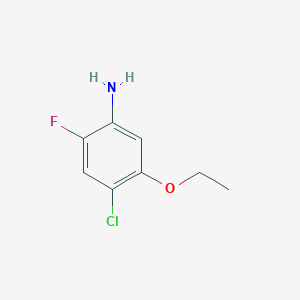
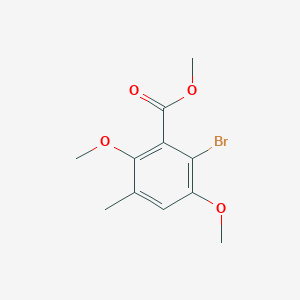
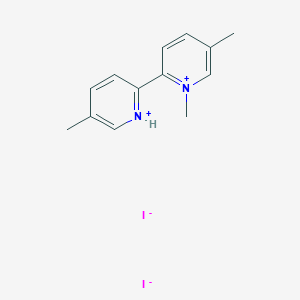
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
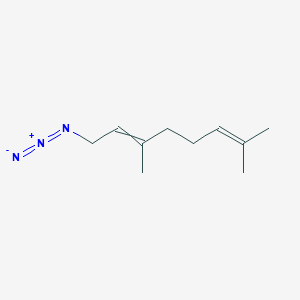
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
